![molecular formula C18H17N3O2S B2729991 2-(4-Cyanobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-35-0](/img/structure/B2729991.png)
2-(4-Cyanobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
2-(4-Cyanobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, also known as CTB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTB belongs to the class of benzothiophene derivatives and has been found to exhibit a range of biological activities.
Scientific Research Applications
Heterocyclic Synthesis
Research has explored the use of benzo[b]thiophen-2-yl-hydrazonoesters, synthesized from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, for the production of various nitrogen-containing heterocycles like pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines (Mohareb et al., 2004).
Antitumor Applications
A derivative, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, has been used to synthesize diverse heterocyclic compounds incorporating thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds have shown high inhibitory effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).
Dye Synthesis
The compound has been used in the synthesis of azo dyes. Derivatives like 2-aminothiophene were diazotized and coupled with various components to produce dyes with good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).
Synthesis of Biologically Active Compounds
It has been involved in synthesizing thiophene-2-carboxamides with potential antimicrobial properties and other biological activities. This includes creating compounds for antimicrobial evaluation and molecular docking studies, highlighting its role in developing new pharmaceuticals (Talupur et al., 2021).
Crystal Structure Analysis
The crystal structure of similar compounds, like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been studied, which helps in understanding the molecular configuration and properties of these compounds (Vasu et al., 2004).
Pharmacological Applications
Novel thiophene derivatives synthesized from similar compounds have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities, underscoring their potential as therapeutic agents (Amr et al., 2010).
properties
IUPAC Name |
2-[(4-cyanobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-10-2-7-14-13(8-10)15(16(20)22)18(24-14)21-17(23)12-5-3-11(9-19)4-6-12/h3-6,10H,2,7-8H2,1H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJSREBUHWFHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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